N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
The compound “N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have been demonstrated as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a focus of many studies . For instance, a new series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives has been synthesized and screened for their α-glucosidase inhibitory potential .Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Chemical Reactions Analysis
Benzimidazole derivatives have shown significant bioactivities. For example, compound 5l, an imidazo [1,5- a ]pyridine-benzimidazole hybrid, showed significant cytotoxic activity against 60 human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, N-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-2-fluoro-4-(1,2,4-triazol-4-yl)benzamide is a related compound with its own unique set of properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research into benzimidazole derivatives are promising. The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .
Properties
IUPAC Name |
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN8OS/c1-26(5-4-14-20-12-3-2-11(19)10-13(12)21-14)17-18(27-6-8-29-9-7-27)23-16-15(22-17)24-28-25-16/h2-3,10H,4-9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYMQQMDZIVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC2=C(N1)C=C(C=C2)F)C3=NC4=NON=C4N=C3N5CCSCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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